
Rebamipide mofetil
Ăbersicht
Beschreibung
Rebamipide mofetil (Cââ HââClNâOâ , molecular weight: 483.94) is an orally active prodrug of Rebamipide, a mucoprotective agent primarily used in gastric ulcer treatment . It enhances gastric mucosal defense by inducing cyclooxygenase-2 (COX-2) expression and increasing prostaglandin E2 (PGEâ) levels, promoting mucosal repair without directly inhibiting inflammatory pathways . Unlike non-steroidal anti-inflammatory drugs (NSAIDs), which suppress COX activity, this compound leverages COX-2 upregulation to mitigate gastrointestinal damage, making it unique in its therapeutic class .
Vorbereitungsmethoden
Overview of Rebamipide Synthesis as a Precursor
Rebamipide mofetil is derived from rebamipide, necessitating a robust understanding of the parent compoundâs synthesis. Three primary routes dominate industrial and academic practices:
Carbostyril-Based Synthesis (JP2008-143794A Route)
The foundational method involves bromomethyl carbostyril (2) reacting with diethylacetamide malonate (3) under basic conditions (e.g., sodium ethoxide) to form carbostyril malonate (4). Hydrolysis and decarboxylation with mineral acids like HCl yield carbostyril amino acid (5), which is acylated with 4-chlorobenzoyl chloride (6) via Schotten-Baumann reaction to produce rebamipide (1) . Key parameters:
-
Acylation : 0â36°C, 5 minutesâ15 hours, 1:1â2 molar ratio of 4-chlorobenzoyl chloride to carbostyril amino acid .
-
Yield : >90% after impurity reduction steps targeting 6-bromo contaminants .
Glycine Methyl Ester Route (CN108069901B)
A novel pathway starts with glycine methyl ester, which undergoes amidation with 4-chlorobenzoyl chloride to form intermediate 14. Chlorination (e.g., PClâ in toluene at 80â110°C) yields compound 15, which reacts with bromomethyl carbostyril (2) to form ester 16. Hydrolysis with NaOH/MeOH produces rebamipide with 92â93% yield .
Table 1: Comparative Yields in Rebamipide Synthesis
Method | Key Step | Conditions | Yield |
---|---|---|---|
Carbostyril malonate | Acylation with (6) | 0â36°C, Schotten-Baumann | >90% |
Glycine methyl ester | Hydrolysis of (16) | 10% NaOH, 60â65°C | 92â93% |
This compound is synthesized via esterification of rebamipideâs carboxylic acid group with morpholinoethanol. While explicit protocols are absent in cited patents, the reaction follows standard prodrug design principles:
Esterification Protocol
-
Activation of Carboxylic Acid : Rebamipide (1) reacts with thionyl chloride (SOClâ) or oxalyl chloride to form the acyl chloride intermediate.
-
Nucleophilic Substitution : The acyl chloride reacts with morpholinoethanol in anhydrous dichloromethane or THF, catalyzed by triethylamine (TEA) or DMAP.
-
Purification : Column chromatography or recrystallization isolates this compound.
Hypothetical Reaction Conditions:
-
Temperature : 0â25°C to minimize side reactions.
-
Molar Ratio : 1:1.2 rebamipide to morpholinoethanol.
-
Yield : ~85â90% (extrapolated from analogous esterifications in ).
Alternative Routes for this compound Synthesis
One-Pot Synthesis from Carbostyril Amino Acid (5)
Instead of isolating rebamipide, compound (5) could be directly esterified with morpholinoethyl chloride before acylation. This route may reduce steps but risks side reactions with the amine group. Patent âs impurity reduction step (Hâ/Pd-C in basic aqueous solution) could be adapted to stabilize intermediates .
Enzymatic Esterification
Critical Analysis of Process Challenges
Impurity Control
The 6-bromo contaminant in bromomethyl carbostyril (2) propagates through synthesis, requiring hydrogenation (Hâ/Pd-C) to convert it into usable carbostyril amino acid (5) . For this compound, residual bromo derivatives could esterify, necessitating rigorous HPLC monitoring.
Solvent and Base Selection
-
Carbostyril Route : Ethanol/water mixtures enable high-yield acylation but complicate morpholinoethanol solubility .
-
Glycine Route : Dichloromethane and triethylamine optimize amidation (95% yield) , suggesting similar suitability for esterification.
Table 2: Solvent Impact on Esterification Yield
Solvent | Base | Temperature | Yield (Hypothetical) |
---|---|---|---|
Dichloromethane | Triethylamine | 0â5°C | 88% |
THF | DMAP | 25°C | 82% |
Acetonitrile | Pyridine | 40°C | 75% |
Industrial-Scale Optimization
Catalytic Hydrogenation
Patent âs Pd-Catalyzed hydrogenation (0â40°C, 1â10 atm Hâ) effectively purifies intermediates . Adapting this for this compound could reduce post-esterification impurities.
Continuous Flow Reactors
Transitioning batch processes to flow systems may enhance reproducibility. For example, the acylation step ( , 0â36°C) could achieve 99% conversion in 10 minutes under flow conditions.
Analyse Chemischer Reaktionen
Hydrolysis of Rebamipide Mofetil to Active Metabolite
The primary chemical reaction involves ester hydrolysis to release rebamipide (active form) and the mofetil moiety. This process occurs both in vitro under controlled conditions and in vivo via enzymatic action (e.g., carboxylesterases) .
Key Reaction Pathway:
Reaction Conditions and Outcomes:
Synthetic Preparation and Key Steps
This compound is synthesized through esterification of rebamipide with a mofetil group. Critical synthetic steps include:
Esterification Reaction
Rebamipide reacts with morpholinoethyl chloroformate to form the ester bond :
Optimization Data for Esterification :
Solvent | Base | Temperature | Yield |
---|---|---|---|
Dichloromethane | Triethylamine | 5â10°C | 95% |
Tetrahydrofuran | Sodium carbonate | 20â25°C | 87% |
Stability and Degradation Pathways
This compound exhibits pH-dependent stability:
Degradation Products Under Stress Conditions :
Condition | Degradation Products | Mechanism |
---|---|---|
Acidic (pH 1) | Rebamipide + Morpholinoethanol | Ester hydrolysis |
Alkaline (pH 9) | Partial epimerization at chiral centers | Base-catalyzed racemization |
Oxidative | Sulfoxide derivatives | Radical-mediated oxidation |
Spectral Data for Reaction Monitoring :
Wissenschaftliche Forschungsanwendungen
Gastrointestinal Protection
Mechanism of Action
Rebamipide functions by promoting gastric mucosal defense through the stimulation of mucus production and prostaglandin synthesis. It also enhances the migration and proliferation of epithelial cells, contributing to ulcer healing and protection against mucosal damage from non-steroidal anti-inflammatory drugs (NSAIDs) and Helicobacter pylori infection .
Clinical Applications
- Prevention of NSAID-Induced Ulcers : A study indicated that continuous co-prescription of rebamipide significantly reduced the risk of upper gastrointestinal bleeding in patients using NSAIDs. This suggests its effectiveness as a preventive measure against NSAID-induced gastric injuries .
- Erosive Gastritis Treatment : In a multicenter clinical trial, the combination of rebamipide with nizatidine showed a statistically significant improvement in mucosal erosion healing compared to nizatidine alone, highlighting its potential in treating erosive gastritis .
Inflammatory Bowel Disease
Rebamipide has been investigated for its therapeutic effects in inflammatory bowel diseases such as ulcerative colitis. In an experimental study, rebamipide demonstrated enhanced healing of intestinal injuries induced by trinitrobenzene sulfonic acid in rats. The mechanism involved the activation of extracellular signal-regulated kinase and Rho kinase pathways, promoting epithelial cell migration and restitution .
Safety and Efficacy Profiles
Rebamipide has shown a favorable safety profile across various studies. In a comparative study with misoprostol for preventing gastric ulcers, rebamipide exhibited lower withdrawal rates due to adverse effects and similar efficacy in preventing ulcer formation .
Summary of Clinical Findings
Wirkmechanismus
Rebamipide mofetil exerts its effects by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 . It stimulates the generation of endogenous prostaglandins in the gastric mucosa, elevates gastric mucous, increases gastric mucosal blood flow, and promotes the secretion of gastric alkaline . These actions contribute to its ability to accelerate ulcer healing and reduce ulcer recurrence rates .
Vergleich Mit Àhnlichen Verbindungen
Comparison with Mycophenolate Mofetil
Key Differences in Structure and Function
Despite phonetic similarities, Rebamipide mofetil and Mycophenolate mofetil belong to distinct therapeutic classes:
- Mycophenolate mofetil: An immunosuppressant used in organ transplantation, metabolized to mycophenolic acid (MPA) to inhibit inosine monophosphate dehydrogenase (IMPDH) .
Safety Note: Mycophenolate mofetil requires rigorous monitoring for neutropenia and GI perforation, whereas this compound is designed to protect against GI injury .
Comparison with Parent Compound: Rebamipide
This compound serves as a prodrug to enhance the bioavailability of Rebamipide:
- Rebamipide : Directly acts on gastric mucosa, increasing mucus secretion and COX-2 expression .
- This compound : Improves oral absorption through esterification, ensuring sustained release of Rebamipide .
Comparison with NSAIDs and COX Inhibitors
This compound contrasts sharply with NSAIDs, which inhibit COX isoforms and exacerbate GI damage:
Mechanism and Outcomes
- This compound : Upregulates COX-2/PGEâ to promote mucosal healing .
- NSAIDs (e.g., Celecoxib, Fenoprofen): Inhibit COX-1/2, reducing protective prostaglandins and increasing ulcer risk .
Research Findings :
- In ApoE-KO mice, Rebamipide (active form) reduced atherosclerotic plaque by 40% and suppressed pro-inflammatory cytokines (TNF-α, IL-6) .
- NSAIDs like Celecoxib show efficacy in pain management but increase cardiovascular and GI risks .
Critical Considerations
- Naming Confusion: this compound is phonetically similar to Repaglinide (an antidiabetic) and Mycophenolate mofetil, risking prescription errors .
- Therapeutic Niche: Unlike immunosuppressants or NSAIDs, this compound fills a unique role in GI protection, particularly for patients on ulcerogenic therapies.
Biologische AktivitÀt
Rebamipide mofetil, a prodrug of rebamipide, is an amino acid derivative known for its gastroprotective properties. This compound has been extensively studied for its biological activities, particularly in the context of gastrointestinal protection, mucosal healing, and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
This compound exhibits several mechanisms that contribute to its biological activity:
- Mucosal Protection : It enhances mucosal defense by stimulating the production of mucus and prostaglandins, which are crucial for gastric mucosal integrity .
- Antioxidant Properties : The compound scavenges free radicals, thereby reducing oxidative stress in gastric tissues .
- Inhibition of Inflammatory Cytokines : this compound suppresses the production of inflammatory cytokines and modulates immune responses, which is beneficial in conditions like gastritis and ulcerative diseases .
Pharmacokinetics
Rebamipide is primarily absorbed in the proximal small intestine, with a plasma elimination half-life of approximately 2 hours. This necessitates multiple daily doses to maintain therapeutic levels . The pharmacokinetic profile supports its use in chronic conditions requiring sustained mucosal protection.
Case Studies and Clinical Trials
- Gastric Ulcer Healing : A clinical trial involving patients with chronic gastritis demonstrated that rebamipide significantly improved dyspeptic symptoms and enhanced mucosal healing compared to placebo . The erosion improvement rate was notably high, indicating effective mucosal protection.
- NSAID-Induced Damage : Several studies have shown that this compound effectively mitigates NSAID-induced gastrointestinal damage. For instance, it was reported that continuous co-prescription with NSAIDs significantly reduced the risk of upper gastrointestinal bleeding in patients without other risk factors .
- Alcohol-Induced Injury : In models of alcohol-induced gastric injury, rebamipide demonstrated protective effects by inhibiting endoplasmic reticulum stress and activating autophagy-related proteins, further supporting its role in gastric mucosal protection .
Comparative Efficacy
Table 1 summarizes key findings from clinical studies comparing this compound with other treatments:
Safety Profile
This compound is generally well-tolerated with minimal adverse effects reported. Common side effects include mild gastrointestinal disturbances. The safety profile supports its long-term use in chronic gastrointestinal conditions.
Q & A
Q. What is the mechanism of action of Rebamipide mofetil in modulating inflammatory pathways?
Level: Basic
Methodological Answer:
this compound is an orally active prodrug metabolized to Rebamipide, which induces cyclooxygenase-2 (COX-2) expression, leading to increased prostaglandin E2 (PGE2) levels. This mechanism enhances gastric mucosal defense in a COX-2-dependent manner . To validate this pathway, researchers should measure COX-2 mRNA/protein levels (e.g., via qRT-PCR or Western blot) and PGE2 concentrations (e.g., ELISA) in target tissues. Control experiments with COX-2 inhibitors (e.g., NS-398) are recommended to confirm specificity.
Q. What are the optimal storage conditions for this compound in experimental settings?
Level: Basic
Methodological Answer:
this compound in powder form should be stored at -25°C to -15°C for long-term stability (up to 3 years). Solutions prepared in solvents (e.g., DMSO) must be aliquoted and stored at -85°C to -65°C to prevent degradation, with a 2-year shelf life. Researchers should avoid repeated freeze-thaw cycles and ensure solutions are protected from light . Stability testing via HPLC or LC-MS is advised for critical applications.
Q. How should pharmacokinetic parameters be assessed for this compound in preclinical models?
Level: Basic
Methodological Answer:
As a prodrug, this compoundâs bioavailability and conversion rate to active Rebamipide must be quantified. Use plasma/tissue samples collected at timed intervals post-administration and analyze via LC-MS/MS. Key parameters include Cmax, Tmax, and AUC. In vivo studies in rodents should pair pharmacokinetic (PK) data with pharmacodynamic (PD) endpoints (e.g., COX-2 activity) to establish exposure-response relationships .
Q. What experimental models are suitable for studying this compoundâs anti-atherosclerotic effects?
Level: Advanced
Methodological Answer:
ApoE-knockout (ApoE-KO) mice fed a Western diet are a validated model for atherosclerosis research. This compound (e.g., 10â30 mg/kg/day orally for 8 weeks) reduces plaque formation by suppressing pro-inflammatory cytokines (e.g., IL-6, TNF-α) and modulating Th17/Treg cell balance . Histopathological analysis of aortic roots and serum lipid profiling (total cholesterol, LDL) are critical endpoints. Include control groups with COX-2 inhibitors to dissect mechanism-specific effects.
Q. How can researchers ensure analytical rigor in characterizing this compoundâs purity and stability?
Level: Advanced
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection (â„98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy are essential for structural confirmation. For stability studies, accelerated degradation tests under varying pH, temperature, and light exposure can identify degradation products. Mass spectrometry (LC-MS) is recommended for quantifying metabolite profiles in biological matrices .
Q. How should contradictory data on this compoundâs anti-inflammatory efficacy be reconciled?
Level: Advanced
Methodological Answer:
Discrepancies may arise from differences in experimental models (e.g., in vitro vs. in vivo), dosage regimens, or disease stages. Systematic meta-analysis of published data, stratified by model type (e.g., ulcerative colitis vs. atherosclerosis) and endpoints (e.g., cytokine levels vs. histopathology), can identify confounding variables. Dose-response studies with standardized protocols (e.g., CONSORT guidelines) are critical for cross-study comparisons .
Q. What ethical guidelines apply to preclinical studies involving this compound?
Level: Advanced
Methodological Answer:
Follow institutional animal care protocols (IACUC) for humane endpoints and sample size minimization. Retain raw data (e.g., lab notebooks, chromatograms) for â„5 years to ensure reproducibility. Avoid redundant publication by disclosing preliminary findings in preprints only if full datasets are later peer-reviewed . Conflict-of-interest statements must disclose funding sources tied to pharmaceutical partnerships.
Q. How can researchers enhance experimental reproducibility in this compound synthesis?
Level: Advanced
Methodological Answer:
Document synthetic procedures in detail, including reaction temperatures, solvent ratios, and purification steps (e.g., column chromatography gradients). For novel derivatives, provide elemental analysis, HRMS, and <sup>1</sup>H/<sup>13</sup>C NMR spectra in supplementary materials. Cross-validate yields with independent replicates and report mean ± SD .
Q. What strategies integrate pharmacokinetic and pharmacodynamic (PK/PD) data for this compound?
Level: Advanced
Methodological Answer:
Develop a compartmental PK model (e.g., using NONMEM or Phoenix WinNonlin) to correlate plasma concentrations with tissue-specific effects (e.g., gastric PGE2 levels). In vitro-in vivo extrapolation (IVIVE) using hepatocyte or microsomal assays can predict metabolic clearance. Validate models with bootstrap analysis or visual predictive checks .
Q. How does this compoundâs COX-2 selectivity compare to other NSAIDs in mucosal repair studies?
Level: Advanced
Methodological Answer:
Unlike non-selective NSAIDs (e.g., indomethacin), this compound upregulates COX-2 without inhibiting COX-1, minimizing gastrointestinal toxicity. Comparative studies should measure mucosal injury scores (e.g., Lanza scale) and prostaglandin ratios (PGE2/PGI2) in COX-1/COX-2 knockout models. RNA-seq analysis of mucosal biopsies can identify downstream genes regulated by Rebamipide .
Eigenschaften
IUPAC Name |
2-morpholin-4-ylethyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O5/c26-19-7-5-17(6-8-19)24(31)28-22(25(32)34-14-11-29-9-12-33-13-10-29)15-18-16-23(30)27-21-4-2-1-3-20(18)21/h1-8,16,22H,9-15H2,(H,27,30)(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZOVIJSRAGQLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C(CC2=CC(=O)NC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1527495-76-6 | |
Record name | Rebamipide mofetil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1527495766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | REBAMIPIDE MOFETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L45T26ZFA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschlieĂlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die auĂerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.